6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. The quinoline scaffold is known for its significant biological and pharmacological activities, making it a valuable target in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the amino group at the 6th position.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a hydroxyl group at the 4th position instead of a carboxylic acid group.
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Contains a chlorine atom at the 6th position instead of an amino group.
Uniqueness
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets and can enhance the compound’s therapeutic potential .
Properties
CAS No. |
91426-38-9 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-amino-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
GUBUMZYLLAHHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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